6-Bromo-3-chloro-4-nitro-1H-indazole
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Overview
Description
6-Bromo-3-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
6-Bromo-3-chloro-4-nitro-1H-indazole has several scientific research applications:
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s worth noting that indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Result of Action
Indazole derivatives have been reported to show a broad range of biological activities .
Preparation Methods
The synthesis of 6-Bromo-3-chloro-4-nitro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production often employs these optimized synthetic routes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
6-Bromo-3-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, which are valuable in drug design.
Comparison with Similar Compounds
6-Bromo-3-chloro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:
3-Bromo-6-chloro-4-nitro-1H-indazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
4-Bromo-6-chloro-1H-indazole: Lacks the nitro group, which significantly alters its reactivity and applications.
6-Bromo-1H-indazole: A simpler structure with fewer substituents, used in basic research and as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-bromo-3-chloro-4-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEJDFUOMKACKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646307 |
Source
|
Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-40-4 |
Source
|
Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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